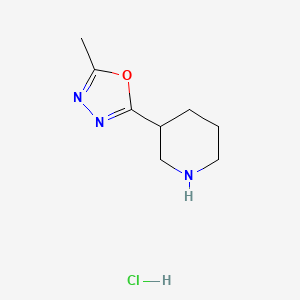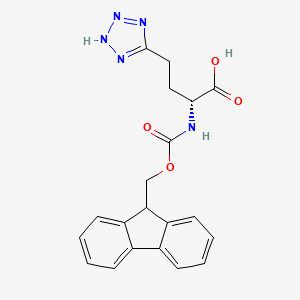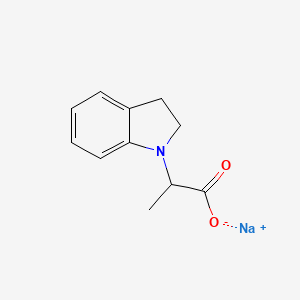
3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Übersicht
Beschreibung
“3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 895572-60-8 . It has a molecular weight of 203.67 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxadiazoles can generally be synthesized by cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This indicates the presence of a methyl group (CH3), an oxadiazol group, and a piperidine ring in the structure.
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 203.67 .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Oxadiazoles, including derivatives like 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride , have been identified as promising compounds in anticancer research. They have been evaluated for their efficacy against various cancer cell lines. For instance, certain oxadiazole derivatives have shown inhibitory activity against MCF-7 and KB cell lines, indicating potential applications in breast and oral cancer therapies .
Antidiabetic Potential
Research has also highlighted the antidiabetic properties of oxadiazole derivatives. These compounds can be designed to target specific pathways involved in diabetes, offering a new avenue for the development of antidiabetic drugs .
Antiviral Uses
The antiviral capabilities of oxadiazoles make them valuable in the fight against viral infections. Their mechanism of action may involve inhibiting the replication of viral particles or interfering with virus-cell binding .
Anti-inflammatory Properties
Oxadiazole derivatives exhibit anti-inflammatory effects, which could be harnessed for the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, these compounds can contribute to reducing inflammation and associated symptoms .
Antibacterial and Antifungal Effects
The antibacterial and antifungal activities of oxadiazoles are well-documented. They can act against a range of bacterial and fungal pathogens, making them potential candidates for treating various infectious diseases .
Agricultural Applications
In agriculture, oxadiazole derivatives have been explored for their biological activities against plant pathogens. They show promise as chemical pesticides, with some compounds exhibiting strong antibacterial effects on pathogens like Xanthomonas oryzae, which causes diseases in rice plants .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Compounds with the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
For instance, in the active site region of oxidoreductase 1XDQ protein, certain residues can play an important role in showing antibacterial activity .
Biochemical Pathways
Oxadiazole compounds have been found to interact with various proteins and enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Oxadiazole compounds have been reported to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGQCUBZARIADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)

![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)



